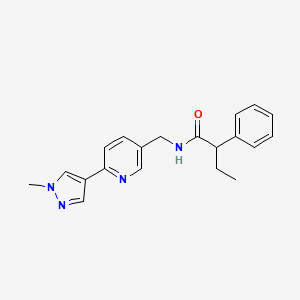

N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-phenylbutanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

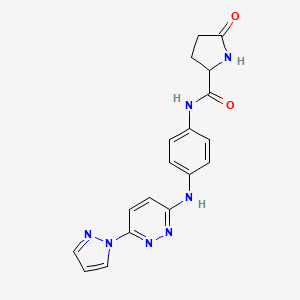

Übersicht

Beschreibung

This compound is a complex organic molecule that contains several functional groups, including a pyrazole ring, a pyridine ring, and an amide group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The pyrazole and pyridine rings are aromatic, which means they are particularly stable and can participate in a variety of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of any functional groups. For example, the presence of the amide group could make the compound polar, which would affect its solubility in different solvents .Wissenschaftliche Forschungsanwendungen

Protein Kinase Inhibition

The compound’s structure suggests potential as a kinase inhibitor. Specifically, it has been evaluated for inhibitory potency against kinases harboring a rare cysteine in the hinge region, including MPS1 (monopolar spindle 1), MAPKAPK2, and p70S6Kβ/S6K2 . These kinases play crucial roles in cell signaling pathways and are relevant targets for cancer therapy.

Triple Negative Breast Cancer (TNBC) Treatment

MPS1, also known as threonine and tyrosine kinase (TTK), is a promising therapeutic target for TNBC. Research on small molecules that block MPS1 activity has led to the identification of potent inhibitors, including the compound . Investigating its efficacy in preclinical models of TNBC could provide valuable insights .

Heterocycle Reactions and Synthesis

The synthesis of N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-phenylbutanamide involves a three-step procedure, including Buchwald–Hartwig arylamination with benzophenone imine and a highly regioselective nucleophilic aromatic substitution. Researchers interested in heterocycle reactions and novel synthetic routes may find this compound intriguing .

Antileishmanial and Antimalarial Activities

Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities. While the specific activity of this compound remains to be explored, its pyrazole moiety suggests potential in these therapeutic areas .

Biological Imaging and Targeted Therapies

Given its unique structure, researchers may investigate the compound’s suitability for biological imaging (e.g., fluorescent labeling) or as a scaffold for targeted therapies. Understanding its interactions with cellular components could lead to innovative applications .

Drug Discovery and Medicinal Chemistry

The compound’s design, inspired by a reversible MPS1 inhibitor, highlights its relevance in drug discovery. Medicinal chemists can explore modifications to enhance its potency, selectivity, and pharmacokinetic properties. Computational studies and structure-activity relationship analyses are essential in this context .

Wirkmechanismus

Target of Action

The compound N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-phenylbutanamide, also known as N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-2-phenylbutanamide, primarily targets the FLT3-ITD and BCR-ABL pathways . These pathways are crucial in the regulation of cell growth and survival, particularly in the context of certain types of leukemia .

Mode of Action

This compound acts as an inhibitor of the FLT3-ITD and BCR-ABL pathways . It binds to these targets and prevents their normal functioning, thereby disrupting the biochemical processes they regulate .

Biochemical Pathways

The FLT3-ITD and BCR-ABL pathways play significant roles in the pathogenesis of certain types of leukemia . By inhibiting these pathways, the compound can disrupt the growth and proliferation of cancer cells . The compound has also been found to potently inhibit FLT3-ITD/D835Y and FLT3-ITD/F691L secondary mutants .

Result of Action

The compound mediates proapoptotic effects on cells by inhibiting the FLT3 and BCR-ABL pathways . This can lead to the death of cancer cells, thereby potentially reducing the progression of the disease .

Eigenschaften

IUPAC Name |

N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-2-phenylbutanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O/c1-3-18(16-7-5-4-6-8-16)20(25)22-12-15-9-10-19(21-11-15)17-13-23-24(2)14-17/h4-11,13-14,18H,3,12H2,1-2H3,(H,22,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUHLHWZROXYSGJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)NCC2=CN=C(C=C2)C3=CN(N=C3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-phenylbutanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2380155.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-2-((4,6-dimethylpyrimidin-2-yl)amino)thiazole-4-carboxamide](/img/structure/B2380156.png)

![3-(benzo[d]thiazol-2-yl)-2-(ethoxycarbonyl)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate](/img/structure/B2380158.png)

![Methyl 2-[2-(3-methoxybenzoyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2380162.png)

![N-(benzo[d]thiazol-5-yl)-2-(phenylsulfonyl)acetamide](/img/structure/B2380166.png)

![N-(2,4-difluorophenyl)-2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2380168.png)

![2-(3,5-Dinitrobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2380172.png)